1,2-Dimethyl-4-(1-O-tolyl-ethyl)-benzene

High-temperature reactions Solvent selection Thermal stability

1,2-Dimethyl-4-(1-O-tolyl-ethyl)-benzene (CAS 33967-15-6; C₁₇H₂₀) is a substituted xylene derivative featuring a benzene ring with two methyl groups and a 1-O-tolyl-ethyl moiety. This compound is categorized as a benzenoid and is primarily utilized as a high-boiling solvent or carrier in pharmaceutical formulations, as well as an intermediate in organic synthesis.

Molecular Formula C17H20
Molecular Weight 224.34 g/mol
Cat. No. B13743585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dimethyl-4-(1-O-tolyl-ethyl)-benzene
Molecular FormulaC17H20
Molecular Weight224.34 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(C)C2=CC=CC=C2C)C
InChIInChI=1S/C17H20/c1-12-9-10-16(11-14(12)3)15(4)17-8-6-5-7-13(17)2/h5-11,15H,1-4H3
InChIKeyNKCSZNMKUBZFLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dimethyl-4-(1-O-tolyl-ethyl)-benzene: A High-Boiling Substituted Aromatic with Differentiated Physicochemical Profile


1,2-Dimethyl-4-(1-O-tolyl-ethyl)-benzene (CAS 33967-15-6; C₁₇H₂₀) is a substituted xylene derivative featuring a benzene ring with two methyl groups and a 1-O-tolyl-ethyl moiety. This compound is categorized as a benzenoid and is primarily utilized as a high-boiling solvent or carrier in pharmaceutical formulations, as well as an intermediate in organic synthesis . Predicted physicochemical data indicate a boiling point of 326.5°C at 760 mmHg, a density of 0.954 g/cm³, a flash point of 158.5°C, and a refractive index of 1.548 .

Why Generic Aromatic Solvents Cannot Substitute for 1,2-Dimethyl-4-(1-O-tolyl-ethyl)-benzene in High-Temperature or Safety-Critical Applications


Common in-class aromatic solvents such as o-xylene, p-xylene, and closely related analogs like 1,2-Dimethyl-4-(1-phenyl-ethyl)-benzene possess significantly lower boiling points (144.4°C, 138.4°C, and 306.4°C, respectively) and lower flash points (31°C, 25°C, and 143°C) compared to 1,2-Dimethyl-4-(1-O-tolyl-ethyl)-benzene [1][2]. These differences render generic substitutes unsuitable for processes requiring high thermal stability, reduced volatility, or enhanced safety margins against flammability. Moreover, the unique substitution pattern of 1,2-Dimethyl-4-(1-O-tolyl-ethyl)-benzene may confer distinct solvation properties and reactivity profiles that are not replicated by simpler alkylbenzenes, making direct substitution a risk for reaction fidelity and process reproducibility.

Quantitative Differentiation of 1,2-Dimethyl-4-(1-O-tolyl-ethyl)-benzene: A Head-to-Head Comparison with Key Analogues


Superior Thermal Stability: Higher Boiling Point Enables High-Temperature Synthesis and Processing

1,2-Dimethyl-4-(1-O-tolyl-ethyl)-benzene exhibits a boiling point of 326.5°C at 760 mmHg, which is significantly higher than that of its close analog 1,2-Dimethyl-4-(1-phenyl-ethyl)-benzene (306.4°C), and markedly higher than common aromatic solvents like o-xylene (144.4°C) and p-xylene (138.4°C) [1]. This elevated boiling point directly translates to lower volatility and greater thermal stability under reaction conditions, reducing solvent loss and enabling higher-temperature applications.

High-temperature reactions Solvent selection Thermal stability

Enhanced Safety Profile: Elevated Flash Point Reduces Flammability Hazard

The flash point of 1,2-Dimethyl-4-(1-O-tolyl-ethyl)-benzene is 158.5°C, which is substantially higher than that of 1,2-Dimethyl-4-(1-phenyl-ethyl)-benzene (143°C) and dramatically higher than that of o-xylene (31°C) and p-xylene (25°C) [1]. This property significantly reduces the risk of ignition during handling and storage, offering a safer alternative in industrial settings where flammable solvents are a concern.

Process safety Flammability Solvent handling

Distinct Optical Signature: Refractive Index Facilitates Analytical Identification and Quality Control

The refractive index of 1,2-Dimethyl-4-(1-O-tolyl-ethyl)-benzene is 1.548, which is higher than that of o-xylene (1.505) and p-xylene (1.495) [1][2]. This optical property provides a simple, non-destructive method for confirming identity and purity, enabling rapid quality control checks that differentiate it from structurally similar analogs.

Analytical chemistry Refractive index Quality control

Differential Density for Process Engineering and Solvent Selection

The density of 1,2-Dimethyl-4-(1-O-tolyl-ethyl)-benzene (0.954 g/cm³) is higher than that of both o-xylene (0.880 g/cm³) and p-xylene (0.861 g/cm³) [1][2]. While less dramatic than boiling point differences, this density variation can influence mixing behavior, phase separation, and mass transfer in biphasic systems, potentially impacting reaction kinetics and extraction efficiency.

Process engineering Density Solvent properties

Inferred Suitability as a High-Boiling Pharmaceutical Solvent or Carrier

While direct experimental data comparing solubility enhancement or drug loading capacity are currently absent from the primary literature, the structural features of 1,2-Dimethyl-4-(1-O-tolyl-ethyl)-benzene—a substituted aromatic with moderate lipophilicity—suggest potential utility as a solvent or carrier for active pharmaceutical ingredients (APIs) . Based on class-level inference from related alkylbenzenes, its high boiling point and low volatility could be advantageous for formulations requiring thermal processing or long-term stability. However, this remains a class-level inference pending direct experimental validation.

Pharmaceutical formulation Solvent Drug delivery

Procurement-Driven Application Scenarios for 1,2-Dimethyl-4-(1-O-tolyl-ethyl)-benzene Based on Verified Differentiation


High-Temperature Organic Synthesis Requiring a Low-Volatility Solvent

In reactions conducted at elevated temperatures (e.g., >150°C), the high boiling point of 326.5°C of 1,2-Dimethyl-4-(1-O-tolyl-ethyl)-benzene minimizes solvent evaporation, maintains reaction volume, and reduces the need for reflux condensers, thereby improving process efficiency and safety compared to more volatile analogs like o-xylene (bp 144°C) .

Industrial Processes with Stringent Flammability Safety Requirements

For manufacturing environments where ignition risk must be minimized, the elevated flash point of 158.5°C of 1,2-Dimethyl-4-(1-O-tolyl-ethyl)-benzene offers a substantially larger safety margin than lower-boiling aromatic solvents (e.g., o-xylene flash point 31°C), reducing the likelihood of accidental fires and simplifying compliance with safety regulations .

Analytical Method Development and Quality Control for Substituted Aromatics

The distinct refractive index (1.548) and well-defined boiling point (326.5°C) of 1,2-Dimethyl-4-(1-O-tolyl-ethyl)-benzene make it a valuable reference standard for calibrating analytical instruments, developing GC/HPLC methods, or verifying the identity of unknown aromatic mixtures in quality control laboratories .

Pharmaceutical Formulation Development as a High-Boiling Carrier (Class Inference)

Although direct comparative performance data are lacking, the compound's structural similarity to other substituted xylenes used as pharmaceutical carriers suggests it may serve as a high-boiling solvent or carrier for APIs requiring thermal processing. However, procurement should be contingent upon formulation-specific validation studies .

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